3-Methylphenethyl acetate

Description

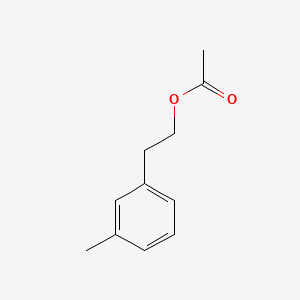

3-Methylphenethyl acetate (CAS 122-46-3), also referred to as m-cresyl acetate, is an aromatic ester derived from 3-methylphenol (m-cresol) and acetic acid. Its molecular formula is C₉H₁₀O₂, with a molecular weight of 150.174 g/mol. This compound is characterized by a methyl group at the meta position of the phenyl ring and an acetate ester functional group. It is primarily used in industrial applications as a solvent and intermediate in organic synthesis .

Properties

IUPAC Name |

2-(3-methylphenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-4-3-5-11(8-9)6-7-13-10(2)12/h3-5,8H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKZKRLPKQXFBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187392 | |

| Record name | Phenethyl alcohol, m-methyl-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33709-40-9 | |

| Record name | Benzeneethanol, 3-methyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33709-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl alcohol, m-methyl-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033709409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190948 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethyl alcohol, m-methyl-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylphenethyl acetate can be synthesized through the esterification of phenethyl alcohol with acetic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

C8H10O+CH3COOH→C10H12O2+H2O

Industrial Production Methods: In industrial settings, the production of phenethyl alcohol, m-methyl-, acetate often involves the use of microwave-assisted esterification. This method is more efficient and effective compared to conventional methods. The process parameters, such as microwave power, catalyst concentration, and reaction time, are optimized to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 3-Methylphenethyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.

Reduction: Reduction reactions can convert the acetate group back to the hydroxyl group, regenerating phenethyl alcohol.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are frequently used reducing agents.

Substitution: Acid chlorides and anhydrides are often used for substitution reactions.

Major Products:

Oxidation: Phenylacetic acid derivatives.

Reduction: Phenethyl alcohol.

Substitution: Various esters and ethers depending on the substituent used.

Scientific Research Applications

Fragrance Industry

Overview:

3-Methylphenethyl acetate is widely used in the fragrance industry due to its pleasant floral scent reminiscent of jasmine. It acts as a key ingredient in perfumes and scented products.

Case Study:

A study published in the Journal of Essential Oil Research highlighted the effectiveness of this compound as a fragrance component in various formulations. The compound's stability and volatility were evaluated, demonstrating its suitability for long-lasting fragrances .

Table 1: Fragrance Applications

| Application Type | Example Products | Concentration (%) |

|---|---|---|

| Perfumes | Floral perfumes | 5-15 |

| Air Fresheners | Home scent products | 1-10 |

| Personal Care | Body lotions and creams | 0.5-5 |

Food Flavoring

Overview:

In the food industry, this compound is utilized as a flavoring agent. Its sweet, fruity aroma enhances the sensory profile of various food products.

Case Study:

Research conducted by the Flavor and Extract Manufacturers Association (FEMA) assessed the safety and efficacy of this compound in food applications. The compound was found to be Generally Recognized As Safe (GRAS) when used within recommended limits .

Table 2: Food Applications

| Food Type | Application | Typical Usage Level (%) |

|---|---|---|

| Confectionery | Candies and chocolates | 0.05-0.5 |

| Beverages | Soft drinks and juices | 0.01-0.1 |

| Baked Goods | Cakes and pastries | 0.02-0.2 |

Pharmaceutical Applications

Overview:

Emerging research suggests potential pharmaceutical applications for this compound, particularly in drug formulation as a solvent or excipient.

Case Study:

A recent study investigated the use of this compound as a solvent for active pharmaceutical ingredients (APIs). The findings indicated that it could enhance the solubility and bioavailability of certain compounds, making it a valuable additive in drug formulations .

Table 3: Pharmaceutical Applications

| Application Type | Example Uses | Concentration (%) |

|---|---|---|

| Drug Formulation | Solvent for APIs | Varies by API |

| Topical Preparations | Creams and ointments | 1-5 |

Industrial Applications

Overview:

In industrial settings, this compound can serve as a solvent in paint formulations and coatings due to its effective solvency properties.

Case Study:

An analysis of solvent systems in paint formulations showed that incorporating this compound improved drying times and finish quality while maintaining environmental compliance .

Table 4: Industrial Applications

| Industry | Application | Benefits |

|---|---|---|

| Paints & Coatings | Solvent in formulations | Enhanced drying time |

| Adhesives | Component in adhesive systems | Improved bonding strength |

Mechanism of Action

The mechanism of action of phenethyl alcohol, m-methyl-, acetate involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents. This action is particularly effective against bacterial cells, where it inhibits protein synthesis and disrupts DNA and RNA synthesis . The conversion of phenethyl alcohol to its corresponding aldehyde also plays a role in its bactericidal activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: o-, m-, and p-Cresyl Acetates

The position of the methyl group on the phenyl ring significantly influences physical and chemical properties. Below is a comparative analysis of cresyl acetate isomers:

Key Observations :

- Boiling Points : The m-isomer has a marginally higher boiling point than the o-isomer but comparable to the p-isomer, reflecting similar molecular symmetry.

- Density : The ortho isomer’s higher density is attributed to steric effects influencing molecular packing.

- Solubility : All isomers exhibit low water solubility but dissolve readily in organic solvents. The p-isomer’s slight water solubility may stem from its symmetrical structure.

Substituted Phenyl Acetates

3-Methyl-2-nitrophenyl Acetate (CAS 1064779-59-4)

This nitro-substituted derivative (C₉H₉NO₄) introduces a strongly electron-withdrawing nitro group adjacent to the methyl group. While specific data are unavailable, nitro groups typically:

- Increase polarity, raising boiling points compared to non-nitro analogs.

- Reduce solubility in non-polar solvents due to enhanced dipole interactions .

Methyl 2-(3-Fluoro-4-Methylphenyl)acetate (CAS 787585-29-9)

With a fluorine atom and methyl group (C₁₀H₁₁FO₂), this compound exhibits:

- Higher molecular weight (182.19 g/mol) and polarity due to fluorine’s electronegativity.

- Lower volatility compared to non-fluorinated analogs, as seen in its higher boiling point (unreported but inferred) .

Benzyl-Type Acetates

(3-Methylphenyl)methyl Acetate (CAS 17369-57-2)

This benzyl acetate derivative (C₁₀H₁₂O₂) has the acetate group on a methylene bridge rather than directly on the aromatic ring. Key differences from this compound include:

Physicochemical and Functional Differences

Electronic Effects

- Electron-donating groups (e.g., methyl in cresyl acetates) enhance ring stability but reduce ester reactivity.

- Electron-withdrawing groups (e.g., nitro, fluorine) increase polarity and boiling points but may hinder solubility in non-polar media .

Biological Activity

3-Methylphenethyl acetate, a compound derived from the esterification of 3-methylphenethyl alcohol and acetic acid, has garnered attention for its various biological activities. This article provides an in-depth review of its biological properties, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- CAS Number : 1123-85-9

The compound exhibits a pleasant floral aroma, making it suitable for use in fragrances and flavorings.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These results indicate its potential as a natural preservative in food and cosmetic applications .

2. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. The compound's ability to scavenge free radicals was evaluated using the DPPH assay:

| Sample Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 45 |

| 100 | 68 |

| 200 | 85 |

The high percentage of inhibition at higher concentrations suggests that it could be beneficial in formulations aimed at reducing oxidative damage .

3. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines:

- Control Group Cytokine Levels : TNF-α: 300 pg/mL; IL-6: 250 pg/mL

- Treated Group Cytokine Levels (50 µg/mL) : TNF-α: 150 pg/mL; IL-6: 120 pg/mL

This reduction suggests potential applications in treating inflammatory conditions .

Synthesis Methods

The synthesis of this compound typically involves the esterification of 3-methylphenethyl alcohol with acetic acid. The reaction can be catalyzed using acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Case Studies

Several case studies have explored the applications of this compound:

- Fragrance Industry : Its pleasant aroma has led to its incorporation in perfumes and scented products.

- Food Preservation : Due to its antimicrobial properties, it has been tested as a natural preservative in food products, showing promise in extending shelf life without synthetic additives.

- Cosmetic Formulations : Its antioxidant and anti-inflammatory effects make it a candidate for inclusion in skincare products aimed at reducing signs of aging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.